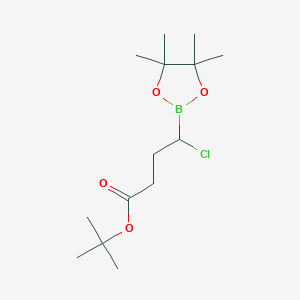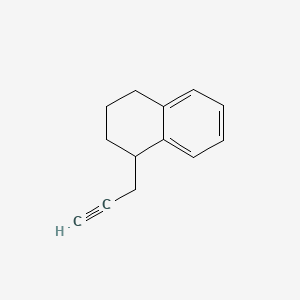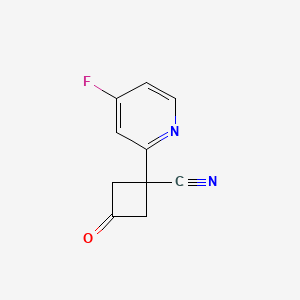
1-(4-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that features a fluorinated pyridine ring attached to a cyclobutane ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized using methods such as the Balz-Schiemann reaction or the Umemoto reaction, which introduce the fluorine atom into the pyridine ring.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through cyclization reactions, often involving the use of cyclobutanone derivatives.
Nitrile Group Introduction: The nitrile group can be introduced using cyanation reactions, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The cyclobutane ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Oxidized cyclobutane derivatives.
Scientific Research Applications
1-(4-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding interactions . These interactions can modulate the activity of the target proteins and influence various biological processes .
Comparison with Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the cyclobutane and nitrile groups.
3-Fluoropyridine: Similar in structure but with the fluorine atom at a different position.
4-Fluoropyridine: Similar in structure but lacks the cyclobutane and nitrile groups.
Uniqueness: 1-(4-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to the combination of the fluoropyridine ring, cyclobutane ring, and nitrile group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H7FN2O/c11-7-1-2-13-9(3-7)10(6-12)4-8(14)5-10/h1-3H,4-5H2 |
InChI Key |
OTLWSCJWJVZAQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=NC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


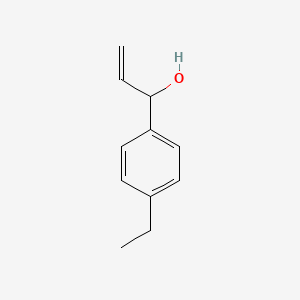
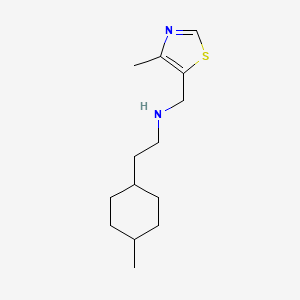
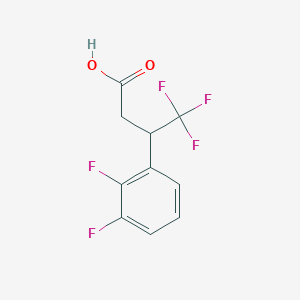
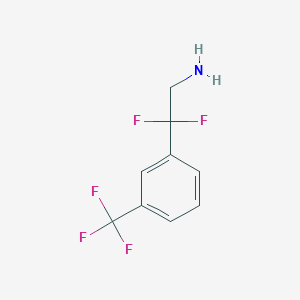
![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
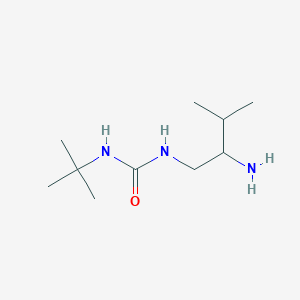
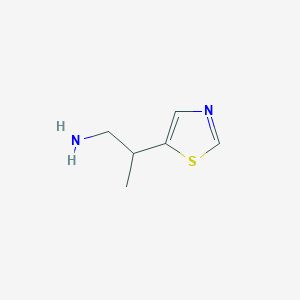
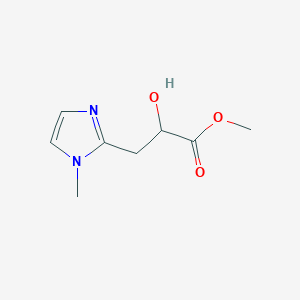
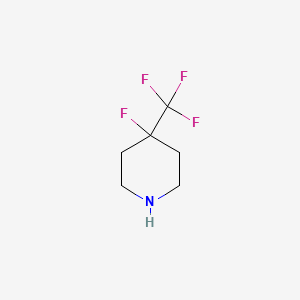
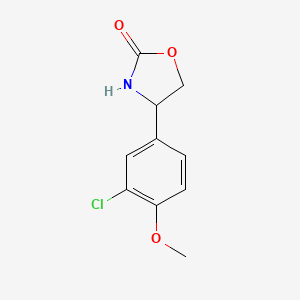

![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)
